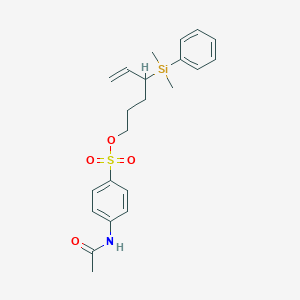
4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate, also known as DMAPS, is a chemical compound that has been extensively studied in scientific research. It belongs to the class of sulfonates and is commonly used as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate is not fully understood. However, it is believed that 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate acts as a nucleophile, attacking electrophilic carbonyl groups in organic compounds. This reaction results in the formation of an intermediate that can undergo further reactions, leading to the synthesis of various organic compounds.
Efectos Bioquímicos Y Fisiológicos
There is limited information on the biochemical and physiological effects of 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate. However, studies have shown that 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate is relatively non-toxic and does not cause significant harm to living organisms. Additionally, 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate has been shown to be stable under a wide range of conditions, making it an ideal reagent for organic synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate in lab experiments is its versatility. It can be used as a catalyst in a wide range of organic synthesis reactions, making it a valuable tool for chemists. Additionally, 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate is relatively easy to synthesize and has a high purity, making it a reliable reagent for lab experiments. However, one of the limitations of using 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate is its cost. 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate is relatively expensive compared to other reagents, which can make it difficult to use in large-scale experiments.
Direcciones Futuras
There are several future directions for the use of 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate in scientific research. One potential area of research is the development of new synthesis methods for 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate that are more cost-effective and scalable. Additionally, there is potential for the use of 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate in the synthesis of new pharmaceuticals and materials. Finally, further research is needed to fully understand the mechanism of action of 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate and its potential applications in organic synthesis.
Métodos De Síntesis
The synthesis of 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate involves the reaction between 4-(acetylamino)benzenesulfonyl chloride and 4-(dimethylphenylsilyl)-5-hexenyl magnesium bromide. This reaction yields 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate as a white solid with a purity of over 95%. The synthesis of 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate is relatively straightforward and has been optimized for large-scale production.
Aplicaciones Científicas De Investigación
4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate has been widely used in scientific research as a reagent in organic synthesis. It is commonly used as a catalyst in the synthesis of various organic compounds, such as aldehydes, ketones, and esters. 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate has also been used in the synthesis of pharmaceuticals, such as antihistamines and antimalarial drugs. Additionally, 4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate has been used in the synthesis of polymers and materials science.
Propiedades
Número CAS |
158069-32-0 |
|---|---|
Nombre del producto |
4-(Dimethylphenylsilyl)-5-hexenyl 4-(acetylamino)benzenesulfonate |
Fórmula molecular |
C22H29NO4SSi |
Peso molecular |
431.6 g/mol |
Nombre IUPAC |
4-[dimethyl(phenyl)silyl]hex-5-enyl 4-acetamidobenzenesulfonate |
InChI |
InChI=1S/C22H29NO4SSi/c1-5-21(29(3,4)22-10-7-6-8-11-22)12-9-17-27-28(25,26)20-15-13-19(14-16-20)23-18(2)24/h5-8,10-11,13-16,21H,1,9,12,17H2,2-4H3,(H,23,24) |
Clave InChI |
ZBWRCWQYARWQCU-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OCCCC(C=C)[Si](C)(C)C2=CC=CC=C2 |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OCCCC(C=C)[Si](C)(C)C2=CC=CC=C2 |
Sinónimos |
4'-dimethylphenylsilyl-1'-hexen-6'-yl 4-(acetylamino)benzenesulfonate 4'-DMPSH 4-AcNBS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



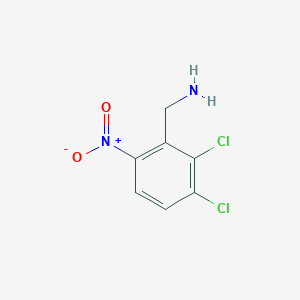
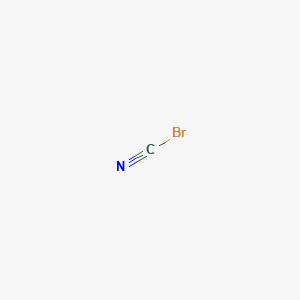
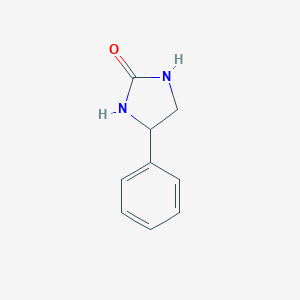
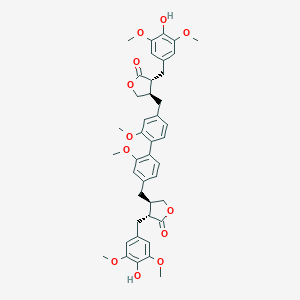
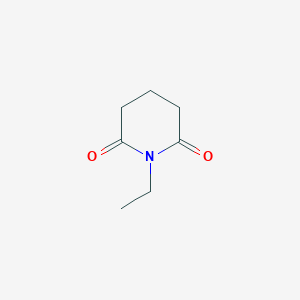
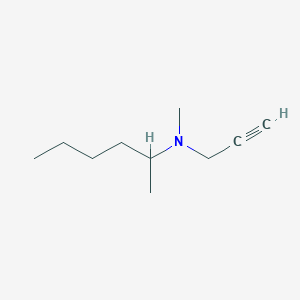
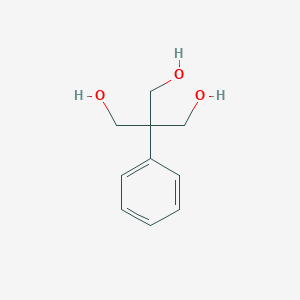
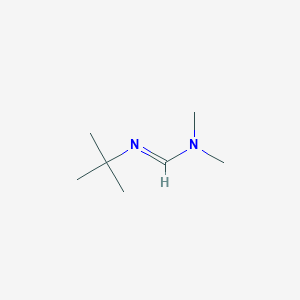
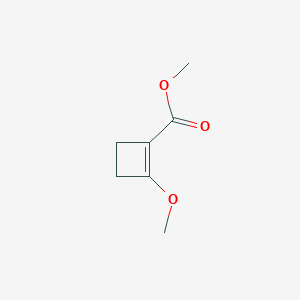
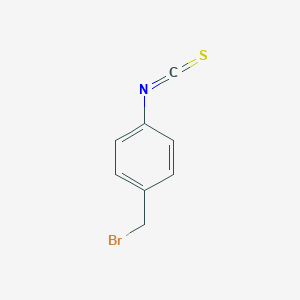
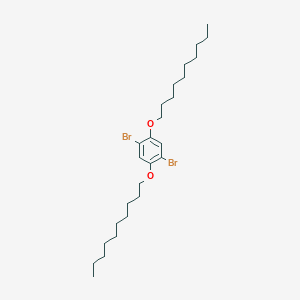
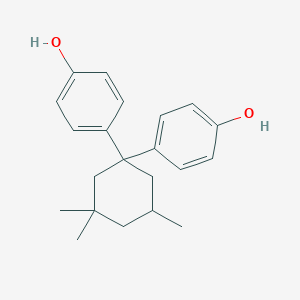

![[3-(1H-Imidazol-1-ylmethyl)phenyl]methanol](/img/structure/B132528.png)